Pentanal O-pentafluorophenylmethyl-oxime

Description

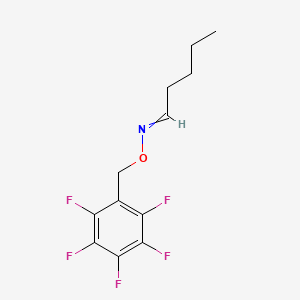

Pentanal O-pentafluorophenylmethyl-oxime (CAS 932710-56-0) is a fluorinated oxime derivative characterized by a pentanal (5-carbon aldehyde) backbone conjugated with an O-pentafluorophenylmethyl-oxime group. Key physicochemical properties include:

- ΔfH°gas: -1142.38 kJ/mol (Joback calculated)

- logPoct/wat: 4.075 (Crippen calculated)

- McVol: 176.580 ml/mol (McGowan calculated)

- Tboil: 620.99 K (Joback calculated) .

The compound exhibits moderate lipophilicity and high thermal stability, making it relevant in synthetic chemistry and materials science. Its structural features, including the electron-withdrawing pentafluorophenyl group, influence reactivity and stability .

Properties

Molecular Formula |

C12H12F5NO |

|---|---|

Molecular Weight |

281.22 g/mol |

IUPAC Name |

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine |

InChI |

InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3 |

InChI Key |

CQVUQQBKUBLHIZ-UHFFFAOYSA-N |

SMILES |

CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |

Canonical SMILES |

CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Analytical Applications

1. Derivatization of Carbonyl Compounds

Pentanal O-pentafluorophenylmethyl-oxime is primarily utilized for the derivatization of carbonyl compounds, enhancing their detection in various matrices. The derivatization process improves the volatility and thermal stability of these compounds, making them suitable for gas chromatography (GC) and mass spectrometry (MS) analysis.

Case Study: Detection in Seawater Samples

A study demonstrated the use of this oxime derivative for detecting carbonyl compounds in seawater. The method involved solid-phase microextraction (SPME) followed by GC-MS analysis. The results indicated successful detection of acetone and other carbonyls at low concentrations (5.5 – 9.6 nM) in North Atlantic and Arctic waters, showcasing the compound's effectiveness in environmental monitoring .

Environmental Monitoring

2. Air Quality Assessment

This compound is also applied in air quality monitoring to quantify volatile organic compounds (VOCs). Its ability to form stable derivatives allows for improved sensitivity and specificity when analyzing complex air samples.

Table: Comparison of Derivatization Agents for VOCs Detection

| Derivatization Agent | Target Compounds | Detection Method | Sensitivity |

|---|---|---|---|

| This compound | C1-C9 carbonyls | GC-MS | High |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes | HPLC | Moderate |

| O-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine (PFBHA) | Carbonyls | GC-FID | High |

Industrial Applications

3. Chemical Synthesis

In industrial settings, this compound serves as a reagent in synthetic organic chemistry. Its unique properties facilitate reactions that lead to the formation of complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Propionaldehyde O-pentafluorophenylmethyl-oxime (CAS 932710-53-7)

- Structure : Derived from propionaldehyde (3-carbon aldehyde) with the same oxime substituent.

- Molecular Formula: C10H8F5NO (MW: 253.17) .

- Key Differences: Chain Length: Shorter aldehyde chain reduces molecular weight compared to pentanal derivatives. Applications: Used in protein interaction studies due to its oxime group’s affinity for amino acids .

Formaldehyde O-pentafluorophenylmethyl-oxime

- Structure : Simplest analog, derived from formaldehyde (1-carbon aldehyde).

- Synonym: O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime .

- Key Differences :

- Volatility : Higher volatility due to shorter chain length, contrasting with the higher Tboil of pentanal derivatives.

- Reactivity : Enhanced electrophilicity of the aldehyde group may increase reactivity in derivatization reactions.

General Trends Across Analogues

- Lipophilicity : Increases with aldehyde chain length (C1 < C3 < C5), impacting bioavailability and environmental persistence .

- Electronic Effects : The pentafluorophenyl group stabilizes the oxime via electron withdrawal, but longer aldehyde chains may introduce steric hindrance in binding interactions .

Research Findings and Functional Insights

- Stability : Pentanal O-pentafluorophenylmethyl-oxime’s high Tboil suggests thermal resilience, advantageous in high-temperature applications. In contrast, shorter-chain derivatives may decompose more readily .

- Sensory Relevance : While pentanal itself contributes to rancid flavors in food systems , its oxime derivative’s reduced volatility likely minimizes sensory interference .

Preparation Methods

Hydroxylamine Hydrochloride-Based Approaches

The traditional method for oxime synthesis involves refluxing carbonyl compounds with hydroxylamine hydrochloride in alcoholic solvents, often in the presence of pyridine as a base. For pentanal O-pentafluorophenylmethyl-oxime, this approach would require reacting pentanal with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) under acidic conditions. However, this method faces limitations such as prolonged reaction times (often exceeding 2–4 hours), moderate yields (typically 60–75%), and the generation of hazardous waste from organic solvents and pyridine.

A typical procedure involves dissolving PFBHA hydrochloride (1.2 equivalents) in ethanol, adding pentanal (1 equivalent), and heating the mixture at 60–70°C for 3–4 hours. The crude product is then precipitated by adding water and purified via recrystallization. While this method is straightforward, its reliance on toxic solvents and low atom economy has driven the development of greener alternatives.

Solvent-Free Mechanochemical Synthesis

Bismuth Oxide-Catalyzed Grinding Method

A breakthrough in oxime synthesis emerged with solvent-free mechanochemical methods using bismuth oxide (Bi₂O₃) as a catalyst. This approach eliminates toxic solvents and reduces reaction times to 1.5–3 minutes, achieving yields of 60–98% for various aldehydes and ketones. For this compound, the optimized protocol involves:

- Grinding pentanal (1 mmol), PFBHA hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) in a mortar for 2–3 minutes.

- Extracting the product with ethyl acetate (2 × 10 mL).

- Precipitating the oxime by adding water to the concentrated filtrate.

The catalytic role of Bi₂O₃ enhances the nucleophilic attack of hydroxylamine on the carbonyl carbon, while grinding promotes molecular contact. This method’s efficiency is attributed to the absence of solvent evaporation steps and the recyclability of Bi₂O₃, which retains >90% activity after five cycles.

Derivatization Techniques for Analytical Applications

PFBHA-Mediated Derivatization

PFBHA hydrochloride is a cornerstone reagent for derivatizing carbonyl compounds into stable oximes amenable to gas chromatography (GC) or liquid chromatography (LC) analysis. The reaction mechanism involves nucleophilic addition of PFBHA’s hydroxylamine group to pentanal’s carbonyl carbon, forming a stable imine bond. Key parameters influencing this reaction include:

- pH : Optimal derivatization occurs at pH 2–3, achieved using hydrochloric acid or acetate buffers.

- Temperature : Room temperature (25°C) suffices for complete conversion within 30 minutes.

- Molar Ratio : A 1.2:1 molar ratio of PFBHA to pentanal ensures minimal unreacted starting material.

Post-derivatization, the oxime is extracted using solid-phase extraction (SPE) cartridges and eluted with acetonitrile prior to chromatographic analysis.

Optimization of Reaction Conditions

Steric and Electronic Effects

Steric hindrance from the pentafluorophenyl group in PFBHA marginally slows the reaction compared to simpler hydroxylamine derivatives. However, the electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, offsetting kinetic limitations. Studies show that aldehydes with linear chains (like pentanal) achieve >95% conversion, while branched or bulky ketones require extended reaction times.

Catalytic Enhancements

Bi₂O₃’s Lewis acidity polarizes the carbonyl group, facilitating nucleophilic attack. Comparative studies with other catalysts reveal the following performance hierarchy:

| Catalyst | Yield (%) | Reaction Time (min) |

|---|---|---|

| Bi₂O₃ | 98 | 3 |

| ZnO | 85 | 10 |

| Al₂O₃ | 72 | 15 |

| None | 45 | 30 |

Data adapted from solvent-free grinding experiments.

Analytical Verification and Characterization

Chromatographic Analysis

Post-synthesis verification employs reverse-phase LC with UV detection at 200 nm, achieving a detection limit of 100 ng/mL for the oxime. GC-MS with electron-capture detection (ECD) further confirms structural integrity, leveraging the oxime’s high electron affinity from the pentafluorophenyl group.

Spectroscopic Data

- IR Spectroscopy : A strong absorption band at 1660–1680 cm⁻¹ confirms the C=N stretch.

- ¹H NMR : Characteristic signals include δ 8.3 (s, 1H, N-O-CH₂-C₆F₅) and δ 2.5 (t, 2H, CH₂-C=N).

- ¹³C NMR : The imine carbon resonates at δ 150–155 ppm, while the pentafluorophenyl carbons appear at δ 140–145 ppm.

Applications in Analytical Chemistry

This compound’s primary application lies in quantifying aldehydes in environmental and biological samples. For example, it derivatizes airborne formaldehyde into a GC-ECD-detectable form with a quantification limit of 70 ng/mL. In water analysis, the oxime’s hydrophobicity (logP = 4.075) enables efficient SPE-based concentration, facilitating detection at sub-ppb levels.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Pentanal O-pentafluorophenylmethyl-oxime in laboratory settings?

- Methodological Answer : Implement rigorous safety measures, including:

- Use of fume hoods and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles to mitigate exposure risks .

- Avoidance of inhalation or skin contact due to potential carcinogenic and mutagenic hazards, as per classifications by IARC, ACGIH, and OSHA .

- Emergency protocols (e.g., eyewash stations, decontamination showers) and proper ventilation to prevent aerosol formation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity, focusing on oxime proton signals and fluorinated aromatic regions .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=N stretch of oxime at ~1640 cm⁻¹) .

- Cross-validate results with reference standards of pentafluorophenyl derivatives .

Q. How should researchers design a synthesis protocol for this compound?

- Methodological Answer :

- Step 1 : React pentanal with hydroxylamine under acidic conditions to form the oxime intermediate.

- Step 2 : Protect the oxime group and perform nucleophilic substitution with pentafluorophenylmethyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in toxicity data for this compound?

- Methodological Answer :

- Inclusion Criteria : Adopt frameworks from toxicological studies (e.g., Table C-1 in ) to standardize exposure routes (oral, dermal) and health outcomes (mutagenicity, carcinogenicity) .

- Dose-Response Analysis : Use in vitro assays (Ames test, micronucleus assay) to assess mutagenicity thresholds, contrasting results with in vivo rodent models .

- Meta-Analysis : Aggregate data from conflicting studies to identify confounding variables (e.g., solvent choice, purity levels) .

Q. What methodologies are effective for evaluating environmental persistence of this compound?

- Methodological Answer :

- Biodegradation Assays : Conduct OECD 301 tests to measure half-life in aqueous systems under aerobic conditions .

- Computational Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential (log Kow) and soil mobility .

- Ecotoxicity Screening : Use Daphnia magna or algae growth inhibition tests to assess acute aquatic toxicity, given the lack of ecological data in existing literature .

Q. How can surface chemistry interactions of this compound be studied in indoor environments?

- Methodological Answer :

- Adsorption Studies : Utilize microspectroscopic imaging (e.g., ToF-SIMS) to analyze adsorption kinetics on indoor surfaces (e.g., glass, polymers) under controlled humidity .

- Reactivity with Oxidants : Expose the compound to ozone or hydroxyl radicals in chamber experiments, monitoring degradation products via GC-MS .

- Nanoscale Characterization : Employ atomic force microscopy (AFM) to map surface reactivity and identify catalytic sites .

Data Analysis and Experimental Design

Q. What frameworks are suitable for formulating research questions on this compound’s organ toxicity?

- Methodological Answer :

- PICOT Framework : Define Population (cell lines/animal models), Intervention (dose/concentration), Comparison (control groups), Outcome (biomarkers of toxicity), and Time frame (acute vs. chronic exposure) .

- PEO Framework : Link Population (human lung epithelial cells), Exposure (sublethal concentrations), and Outcome (ROS generation or apoptosis) .

Q. How can researchers address gaps in carcinogenicity data for this compound?

- Methodological Answer :

- Long-Term Rodent Studies : Design 2-year bioassays with Sprague-Dawley rats, monitoring tumor incidence and histopathology .

- Epigenetic Profiling : Investigate DNA methylation changes (e.g., via bisulfite sequencing) in exposed cell lines to identify early carcinogenic markers .

- Comparative Analysis : Contrast results with structurally similar perfluoroalkyl substances (PFAS) to infer shared mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.